Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H18N2O3. It is a morpholine derivative that features a cyano group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-cyano-5-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors may also be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert specific effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
- Tert-butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-methylmorpholine-4-carboxylate
Uniqueness
Tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ester groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,6-7H2,1-4H3 |
InChI Key |
NBOXHTGNXXYAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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